molecular formula C70H115N25O17 B12354112 DAPK Substrate Peptide

DAPK Substrate Peptide

Cat. No.: B12354112
M. Wt: 1578.8 g/mol
InChI Key: DTEBSHTZDDUPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH is a synthetic peptide composed of alternating D- and L-configured amino acids. The DL-configuration may confer resistance to proteolytic degradation, a feature common in therapeutic peptides. Its closest analogs, such as other DL-configured peptides (e.g., H-DL-Tyr-DL-Ser-DL-Ala... in ), share similar synthetic complexity but differ in sequence-specific interactions and biological targets .

Properties

Molecular Formula

C70H115N25O17

Molecular Weight

1578.8 g/mol

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)

InChI Key

DTEBSHTZDDUPBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Automation and optimization of reaction conditions are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tyrosine and methionine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.

    Substitution Reagents: Various reagents, such as acylating agents or alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Synthesis Method

The synthesis typically employs solid-phase peptide synthesis (SPPS) , which allows for the precise assembly of amino acids into the desired sequence. Key steps in the synthesis process include:

  • Activation : Amino acids are activated using reagents like HBTU or DIC.
  • Coupling : Sequential addition of amino acids to a resin-bound chain.
  • Cleavage and Purification : Final cleavage from the resin followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Antinociceptive Effects

Research indicates that peptides similar to H-DL-Lys-DL-Lys have significant antinociceptive properties , primarily through their interaction with opioid receptors. Modifications in the peptide structure can enhance binding affinity for μ-opioid receptors (MOR), crucial for pain modulation.

Cardiovascular Implications

Studies on structurally related peptides suggest potential cardiovascular applications, such as regulating blood pressure and heart rate through interactions with the opioid system. This indicates that H-DL-Lys-DL-Lys may also exhibit similar cardiovascular effects.

Receptor Binding and Cancer Research

The ability of this compound to bind various receptors, including neuropeptide Y (NPY) receptors and substance P receptors (NK1R), suggests its potential role in cancer biology and pain pathways. Its interactions with tumor-associated receptors have been explored, showing promise as a targeting agent for drug delivery systems aimed at metastatic cancer cells.

Antinociceptive Study

A study involving analogs of this compound demonstrated that specific modifications significantly altered binding affinities for opioid receptors, leading to enhanced pain relief in rodent models. This highlights the potential for developing new analgesic therapies based on this peptide.

Cancer Research Application

In vitro studies have explored the peptide's interaction with tumor-associated receptors, indicating its promise as a targeting agent for drug delivery systems aimed at metastatic cancer cells. The structural complexity of the peptide may enhance its effectiveness in targeting specific cancer cell types.

Summary of Biological Activities

Activity TypeMechanism/TargetReference
Antinociceptiveμ-opioid receptor binding
Cardiovascular effectsModulation of blood pressure
Tumor cell targetingBinding to overexpressed receptors

Mechanism of Action

The mechanism of action of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved may include:

    Receptor Binding: The peptide may bind to specific receptors on the cell surface, triggering a signaling cascade.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Protein-Protein Interactions: The peptide can modulate interactions between proteins, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Features Functional Insights References
H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH DL-configured, Lys/Arg-rich, aromatic residues Hypothesized roles in immune modulation or enzyme interactions due to Arg/Lys content; no empirical data available. N/A
RRS (Arginyl tRNA Synthetase) Contains SUMOylation sites (Lys 147, 383); part of MARS complex SUMOylation modulates immune responses in Drosophila; Lys-to-Arg mutations (RRSSCR) alter transcriptional responses to bacterial infections (e.g., M. luteus, Ecc15) .
Levansucrase (Asp-309 → Asn mutant) Catalytic RDP motif (Arg-Asp-Pro) Asp-309 substitution reduces kcat by 75-fold but retains Km, highlighting the role of conserved acidic residues in enzymatic activity .
H-DL-Tyr-DL-Ser-DL-Ala... (Safety Data Sheet) Complex DL-peptide with cysteines Industrial/research use; lacks safety/toxicity data but shares proteolytic stability with other DL-peptides .

Key Comparative Insights

Role of Arginine/Lysine Residues :

  • The target peptide’s high Arg/Lys content parallels RRS in the MARS complex, where SUMOylation at Lys residues regulates immune signaling . However, unlike RRS, the peptide’s DL-configuration may sterically hinder SUMOylation machinery, necessitating empirical validation.
  • In levansucrase, Arg-Asp-Pro motifs are critical for catalysis; substituting Asp-309 disrupts activity, underscoring the importance of charge interactions in enzymatic function .

DL-Configuration vs. L-Configuration: DL-peptides (e.g., –12) resist proteolysis but may exhibit reduced target specificity compared to L-configured counterparts.

Immune Modulation Potential: RRSSCR mutants in Drosophila show altered expression of immune genes (e.g., Drosomycin, Attacin D) post-infection, suggesting that Arg/Lys modifications in peptides could similarly influence immune pathways .

Biological Activity

The compound H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH is a synthetic peptide composed of various amino acids, including lysine (Lys), arginine (Arg), proline (Pro), glutamine (Gln), tyrosine (Tyr), serine (Ser), asparagine (Asn), valine (Val), and phenylalanine (Phe). This peptide's biological activity is of significant interest due to its potential applications in biochemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula: C67H102N20O13S
  • Molecular Weight: 1427.7 g/mol
  • CAS Number: 115760-58-2

Biological Functions

The biological activities of this compound can be attributed to the individual roles of its constituent amino acids, which influence various physiological processes:

  • Cell Signaling and Communication:
    • Arginine is known for its role in the synthesis of nitric oxide, a critical signaling molecule in vascular biology.
    • Tyrosine contributes to neurotransmitter synthesis, impacting mood and cognitive functions.
  • Immune Response:
    • Arginine and lysine are essential for T-cell function and the immune response, suggesting potential immunomodulatory effects.
  • Protein Synthesis:
    • The presence of multiple amino acids promotes protein synthesis, which is vital for cell growth and repair.
  • Antioxidant Properties:
    • Certain amino acids like serine and proline can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings

Recent studies have explored the biological activity of peptides similar to H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH. Key findings include:

  • Cognitive Function: Research indicates that D-amino acids play a role in cognitive function and may serve as biomarkers for dementia risk, highlighting the relevance of amino acid composition in neurological health .
  • Peptide Therapeutics: Synthetic peptides have been investigated for their therapeutic potential in various diseases, including cardiovascular disorders and cancer. The specific arrangement of amino acids can enhance their efficacy as drugs.

Case Studies

  • Immunomodulatory Effects:
    • A study demonstrated that peptides containing arginine significantly enhanced T-cell proliferation and cytokine production, suggesting their potential use in immunotherapy .
  • Neuroprotective Effects:
    • Peptides similar to H-DL-Lys-DL-Lys have shown promise in protecting neurons from oxidative damage, which is crucial for developing treatments for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities associated with selected amino acids present in the compound:

Amino AcidBiological ActivityPotential Applications
LysineEssential for protein synthesisNutritional supplements
ArgininePrecursor to nitric oxideCardiovascular health
ProlineInvolved in collagen synthesisSkin health products
GlutamineSupports gut healthGastrointestinal therapies
TyrosinePrecursor to neurotransmittersCognitive enhancers
SerineInvolved in metabolismAntioxidant therapies
AsparagineSupports protein structureCancer therapeutics
ValineEssential for muscle metabolismSports nutrition
PhenylalaninePrecursor to dopamineMood enhancement therapies

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